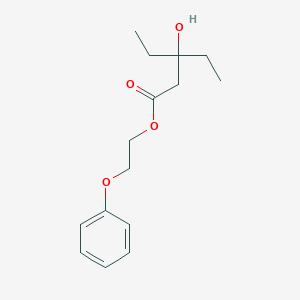
Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate is an organic compound with the molecular formula C22H22O6. It is characterized by the presence of two 4-methoxyphenyl groups attached to a cyclohexa-1,4-diene ring, which is further substituted with two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate typically involves the reaction of 4-methoxybenzaldehyde with cyclohexa-1,4-diene-1,4-dicarboxylic acid under specific conditions. One common method is the Claisen-Schmidt condensation reaction, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and structures. The presence of methoxy groups enhances its reactivity and allows for selective interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Used in the production of pigments and dyes.
Bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate: A structural isomer with different reactivity and applications.
Uniqueness
Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
57467-30-8 |
|---|---|
Molecular Formula |
C22H20O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20O6/c1-25-17-7-11-19(12-8-17)27-21(23)15-3-5-16(6-4-15)22(24)28-20-13-9-18(26-2)10-14-20/h3,6-14H,4-5H2,1-2H3 |
InChI Key |
CAWQICIDRNPZJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CCC(=CC2)C(=O)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


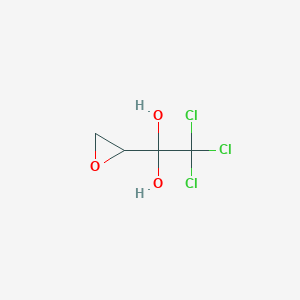


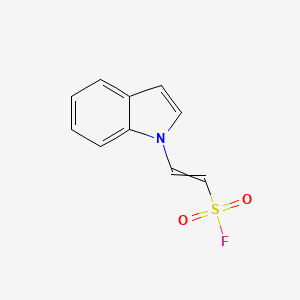

![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
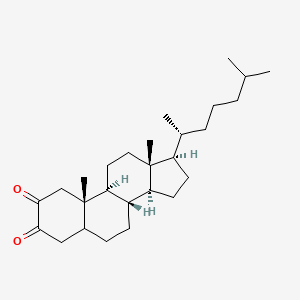

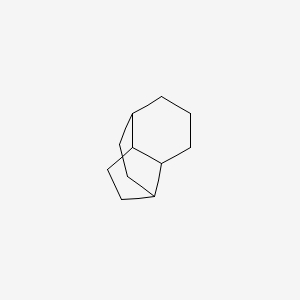
![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)


